molecular formula C15H22N2OS B7507344 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-methylpiperidin-1-yl)ethanone

1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-methylpiperidin-1-yl)ethanone

Katalognummer B7507344
Molekulargewicht: 278.4 g/mol
InChI-Schlüssel: XXJMYZUVYAHPEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-methylpiperidin-1-yl)ethanone, also known as Dihydrexidine (DHD), is a potent dopamine D1 receptor agonist. It has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction.

Wirkmechanismus

DHD acts as a selective agonist for dopamine D1 receptors. Activation of these receptors leads to the activation of intracellular signaling pathways that regulate various physiological functions, including motor function, cognition, and reward. DHD has been shown to increase the release of dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
DHD has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its therapeutic effects. It has also been shown to improve motor function in animal models of Parkinson's disease and to reduce drug-seeking behavior in animal models of drug addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using DHD in lab experiments is its high selectivity for dopamine D1 receptors, which allows for more precise targeting of these receptors. However, one limitation is that it may not accurately reflect the effects of other dopamine agonists in vivo, as the physiological effects of DHD may be different from those of other dopamine agonists.

Zukünftige Richtungen

There are several future directions for research on DHD. One area of research is the development of more selective dopamine D1 receptor agonists, which may have fewer side effects than current drugs. Another area of research is the use of DHD in combination with other drugs for the treatment of neurological disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of DHD and its potential therapeutic applications.

Synthesemethoden

The synthesis of DHD is a complex process that involves several steps. The initial step involves the reaction of 2-chloro-4-methylpyridine with sodium hydride to form the corresponding pyridine anion. The anion is then reacted with 2,3-dihydrothiophene to form the desired intermediate. The intermediate is then reacted with 4-methylpiperidine to form DHD.

Wissenschaftliche Forschungsanwendungen

DHD has been extensively studied for its potential use in the treatment of various neurological disorders. It has been shown to have a high affinity for dopamine D1 receptors, which are involved in the regulation of motor function, cognition, and reward. DHD has been shown to improve motor function in animal models of Parkinson's disease and to reduce drug-seeking behavior in animal models of drug addiction.

Eigenschaften

IUPAC Name

1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-12-2-6-16(7-3-12)11-15(18)17-8-4-14-13(10-17)5-9-19-14/h5,9,12H,2-4,6-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJMYZUVYAHPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)N2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.